molecular formula C18H23BrClNO2 B4177169 N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B4177169
M. Wt: 400.7 g/mol
InChI Key: MOBDQGMPBJZITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is an organic compound that belongs to the class of substituted phenylmethanamines. This compound is characterized by the presence of a benzyl group attached to a methanamine moiety, which is further substituted with bromine and diethoxy groups on the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps:

    Bromination: The starting material, 4,5-diethoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 3-position.

    Formation of Benzylamine: The brominated intermediate is then reacted with benzylamine under basic conditions to form the benzylamine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, thiols

Scientific Research Applications

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(3-bromophenyl)methanamine hydrochloride
  • N-benzyl-1-(4,5-dimethoxyphenyl)methanamine hydrochloride
  • N-benzyl-1-(3-chloro-4,5-diethoxyphenyl)methanamine hydrochloride

Uniqueness

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the presence of both bromine and diethoxy groups on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2.ClH/c1-3-21-17-11-15(10-16(19)18(17)22-4-2)13-20-12-14-8-6-5-7-9-14;/h5-11,20H,3-4,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBDQGMPBJZITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)Br)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Reactant of Route 3
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Reactant of Route 4
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.